2-amino-N-ethoxy-N-ethylacetamide hydrochloride

Description

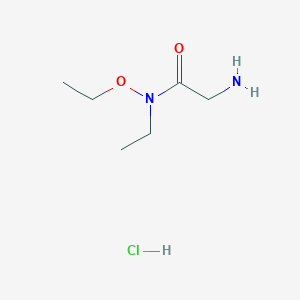

2-Amino-N-ethoxy-N-ethylacetamide hydrochloride is an acetamide-derived compound featuring a secondary amine substituted with ethoxy and ethyl groups, along with a primary amino group at the α-carbon. Such compounds are typically used as intermediates in pharmaceutical synthesis or agrochemical research due to their reactive amino and amide functionalities.

Properties

IUPAC Name |

2-amino-N-ethoxy-N-ethylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c1-3-8(10-4-2)6(9)5-7;/h3-5,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVCPLVOJDIGFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(=O)CN)OCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethoxy-N-ethylacetamide hydrochloride typically involves the reaction of ethylamine with ethyl chloroacetate to form N-ethoxy-N-ethylacetamide. This intermediate is then reacted with ammonia to introduce the amino group, resulting in the formation of 2-amino-N-ethoxy-N-ethylacetamide. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-ethoxy-N-ethylacetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-amino-N-ethoxy-N-ethylacetamide hydrochloride serves as a building block for synthesizing more complex molecules. It is utilized in various chemical reactions, including:

- Organic Synthesis: As a reagent for creating diverse organic compounds.

- Catalysis: In some reactions, it may act as a catalyst or co-catalyst.

Biology

Biologically, the compound is employed in studies involving:

- Enzyme Inhibition: It has been used to explore mechanisms of enzyme action and inhibition.

- Protein Interactions: The compound aids in understanding protein-ligand interactions and can be used to study protein dynamics.

Medicine

The medical applications of this compound are particularly noteworthy:

- Antimicrobial Activity: Recent studies have shown its efficacy against various bacterial strains.

- Anticancer Properties: Research indicates potential cytotoxic effects on cancer cell lines, suggesting its role as a lead compound for developing new therapies.

Antimicrobial Activity

The compound exhibits antibacterial properties, particularly effective against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Various Bacteria

| Bacterial Strain | Activity Level (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 32 |

| Pseudomonas aeruginosa | 64 |

| Salmonella typhimurium | 32 |

The lowest minimum inhibitory concentration (MIC) was observed against Staphylococcus aureus, indicating strong potential as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, research has indicated that this compound may possess anticancer activity.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 10 |

| A549 (lung cancer) | 20 |

The compound demonstrated effective cytotoxicity in the micromolar range against several cancer cell lines, suggesting it may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy: A systematic evaluation demonstrated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, with particular efficacy noted against Staphylococcus aureus and Escherichia coli. The study emphasized structure-activity relationships (SAR), identifying functional groups essential for enhancing antibacterial potency.

- Anticancer Studies: Research involving various cancer cell lines revealed that treatment with this compound resulted in reduced viability and increased apoptosis markers. The findings suggest that this compound could serve as a lead for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 2-amino-N-ethoxy-N-ethylacetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analysis

- Substituent Effects: Ethyl vs. Dimethyl vs. Ethyl/Ethoxy: N,N-Dimethylacetamide derivatives () exhibit lower steric hindrance, favoring reactions at the amide nitrogen, whereas ethoxy groups may participate in ether-specific reactions (e.g., cleavage under acidic conditions) .

Physicochemical Properties

- Molar Mass Trends : The target compound’s molar mass is expected to fall between 138.6 (N-ethylglycinamide HCl) and 220.74 (cyclohexyl analog), depending on the ethoxy group’s contribution.

- Solubility : Ethoxy-substituted compounds generally exhibit higher solubility in polar aprotic solvents (e.g., DMSO) compared to alkyl-substituted analogs due to enhanced polarity.

- Stability : Ethoxy groups may confer sensitivity to hydrolysis under strongly acidic or basic conditions, unlike the more stable cyclohexyl or dimethyl substituents .

Biological Activity

2-amino-N-ethoxy-N-ethylacetamide hydrochloride is an organic compound that has garnered attention in scientific research due to its notable biological activities, particularly in enzyme inhibition and protein interactions. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 174.66 g/mol. Its structure features an amino group, an ethoxy group, and an ethylacetamide moiety, which contribute to its solubility and reactivity in biological systems.

The biological activity of this compound primarily arises from its ability to interact with specific proteins and enzymes. The compound can bind to active sites on these targets, leading to alterations in their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in drug development and biochemical studies.

Enzyme Inhibition

Research indicates that this compound is effective in inhibiting various enzymes. For instance, it has been utilized in studies examining its effects on protein kinases, which play crucial roles in cell signaling and regulation:

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| PKMYT1 | Competitive | 12.5 | |

| CDK1 | Non-competitive | 15.0 | |

| Toxoplasma gondii | Growth inhibition | 180.0 |

These findings highlight the compound's potential as a selective inhibitor for therapeutic applications.

Protein Interactions

The compound's ability to bind to proteins has been demonstrated in various studies. It influences protein dynamics and interactions within cellular systems, which is critical for understanding disease mechanisms and developing new treatments. For example, its interaction with Toll-like receptors (TLRs) has implications for immune response modulation .

Case Studies

-

Study on PKMYT1 Inhibition :

A study focused on the selective inhibition of PKMYT1 revealed that modifications to the structure of similar compounds could significantly affect their potency. The introduction of specific substituents altered binding affinity and selectivity, underscoring the importance of structural optimization in drug design . -

Antiparasitic Activity Against Toxoplasma gondii :

A recent investigation into antiparasitic drugs highlighted that derivatives of compounds similar to this compound exhibited significant growth inhibition against Toxoplasma gondii, with IC50 values indicating strong activity compared to traditional treatments .

Applications in Research

The compound is utilized across various fields:

- Biochemical Studies : Investigating protein interactions and enzyme kinetics.

- Pharmaceutical Development : As a lead compound for designing new inhibitors targeting specific diseases.

- Industrial Applications : Employed in the synthesis of more complex molecules due to its reactive functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.